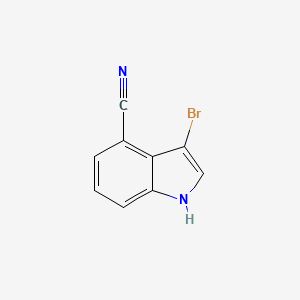

3-Bromo-1H-indole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSJNHMOWYMQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693846 | |

| Record name | 3-Bromo-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-64-8 | |

| Record name | 3-Bromo-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemist's Keystone: A Technical Guide to 3-Bromo-1H-indole-4-carbonitrile for Advanced Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indole core stands as a quintessential "privileged scaffold"—a molecular framework that consistently binds to a multitude of biological targets, enabling the development of diverse therapeutic agents. Within this esteemed class of heterocycles, 3-Bromo-1H-indole-4-carbonitrile emerges as a particularly strategic building block. Its unique trifunctional nature, comprising the indole NH, a reactive C3-bromine, and a versatile C4-nitrile, offers a tripartite handle for sophisticated molecular elaboration. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 3-Bromo-1H-indole-4-carbonitrile, presenting it not merely as a chemical intermediate, but as a powerful platform for the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is paramount to its effective utilization in complex synthetic campaigns. The physicochemical characteristics of 3-Bromo-1H-indole-4-carbonitrile are summarized below.

Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 1186663-64-8 | [1] |

| Molecular Formula | C₉H₅BrN₂ | [2] |

| Molecular Weight | 221.05 g/mol | [2] |

| Appearance | Off-white to light yellow solid (Predicted) | Based on similar compounds |

| Density | 1.7±0.1 g/cm³ | [1] |

| Boiling Point | 405.9±25.0 °C at 760 mmHg | [1] |

| Flash Point | 199.3±23.2 °C | [1] |

| Solubility | Soluble in DMF, DMSO, moderately soluble in THF, CH₂Cl₂, sparingly soluble in alcohols. | Inferred from common reaction solvents for indole derivatives. |

Spectroscopic Signature Analysis

While a definitive, peer-reviewed spectrum for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on extensive data from closely related analogues such as 3-bromoindole and other substituted indole-carbonitriles.[3][4][5] This predictive analysis is crucial for reaction monitoring (TLC, LC-MS) and final product characterization.

1.2.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the five aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| N-H | ~12.0 | broad singlet (br s) | - | The indole N-H proton is acidic and often appears as a broad signal at a very downfield shift. |

| H2 | ~8.0-8.2 | singlet (s) | - | The C2 proton is adjacent to the electron-withdrawing bromine at C3 and the indole nitrogen, leading to a downfield singlet. |

| H7 | ~7.8-7.9 | doublet (d) | J ≈ 8.0 | H7 is ortho to the C=C bond of the pyrrole ring and is part of the benzene portion, coupled to H6. |

| H5 | ~7.6-7.7 | doublet (d) | J ≈ 8.0 | H5 is ortho to the electron-withdrawing nitrile group and is coupled to H6. |

| H6 | ~7.3-7.4 | triplet (t) | J ≈ 8.0 | H6 is coupled to both H5 and H7, resulting in a triplet. |

1.2.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The carbon spectrum will reflect the electronic environment of the nine unique carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7a | ~136 | Quaternary carbon at the ring junction. |

| C3a | ~128 | Quaternary carbon adjacent to the nitrile-bearing carbon. |

| C6 | ~125 | Aromatic CH carbon on the benzene ring. |

| C5 | ~123 | Aromatic CH carbon on the benzene ring. |

| C2 | ~122 | Aromatic CH carbon, deshielded by adjacent nitrogen and bromine. |

| C7 | ~113 | Aromatic CH carbon on the benzene ring. |

| CN | ~116 | Nitrile carbon, a characteristic chemical shift. |

| C4 | ~105 | Quaternary carbon bearing the nitrile group. Its shift is significantly influenced by the cyano substituent. |

| C3 | ~95 | Carbon bearing the bromine atom. The strong shielding effect of bromine at C3 is a hallmark of 3-haloindoles.[4] |

1.2.3 Key IR and MS Data

-

Infrared (IR) Spectroscopy: Key stretches to monitor include the N-H stretch (~3300-3400 cm⁻¹) and the sharp, intense C≡N stretch for the nitrile group (~2220-2240 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approx. 1:1 ratio), which is definitive for the presence of a single bromine atom.

Section 2: A Proposed Synthetic Pathway

A robust and scalable synthesis is critical for the utility of any chemical building block. While a specific published procedure for 3-Bromo-1H-indole-4-carbonitrile is scarce, a highly plausible and efficient two-step synthesis can be designed based on well-established indole chemistry principles: the synthesis of the 1H-indole-4-carbonitrile precursor followed by regioselective bromination.

Proposed Synthesis Workflow

The logical pathway involves the construction of the indole-4-carbonitrile core, followed by the introduction of bromine at the electron-rich C3 position.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 1H-Indole-4-carbonitrile (Precursor)

This protocol is adapted from the Leimgruber-Batcho indole synthesis, a reliable method for constructing the indole ring from o-nitrotoluene derivatives.[7]

-

Step 1: Condensation. To a solution of 2-methyl-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of starting material), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.2 eq).

-

Step 2: Heating. Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Step 3: Reductive Cyclization. Cool the mixture to room temperature. Add an equal volume of acetic acid, followed by zinc dust (4-5 eq) portion-wise, maintaining the internal temperature below 60 °C with an ice bath.

-

Step 4: Work-up. After the addition is complete, stir the mixture for an additional hour. Filter the reaction through a pad of celite, washing with ethyl acetate.

-

Step 5: Extraction. Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Step 6: Purification. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1H-indole-4-carbonitrile.

Experimental Protocol: Synthesis of 3-Bromo-1H-indole-4-carbonitrile

This step leverages the high nucleophilicity of the C3 position of the indole ring for selective bromination using N-bromosuccinimide (NBS).[8][9]

-

Step 1: Dissolution. Dissolve 1H-indole-4-carbonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (~10 mL per gram) in a flask protected from light.

-

Step 2: Cooling. Cool the solution to 0 °C in an ice bath.

-

Step 3: Reagent Addition. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Step 4: Reaction. Stir the reaction at 0 °C for 1-2 hours. The progress should be monitored carefully by TLC to avoid the formation of di-brominated byproducts.

-

Step 5: Quenching and Work-up. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

-

Step 6: Purification. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash chromatography to yield pure 3-Bromo-1H-indole-4-carbonitrile.

Section 3: Chemical Reactivity and Strategic Transformations

The synthetic power of 3-Bromo-1H-indole-4-carbonitrile lies in its C3-bromine atom, which serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of modern drug synthesis, allowing for the precise and modular construction of complex molecular architectures.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[10] For 3-bromo-1H-indole-4-carbonitrile, this enables the introduction of a vast array of aryl and heteroaryl substituents at the C3 position, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor design.

3.1.1 Mechanistic Rationale

The choice of reaction components is dictated by the catalytic cycle. A Pd(0) catalyst initiates the cycle via oxidative addition into the C-Br bond. The subsequent transmetalation step, where the organic group is transferred from boron to palladium, is the crux of the reaction and is facilitated by a base. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.1.2 Field-Proven Experimental Protocol

This generalized protocol is based on conditions found to be effective for the Suzuki coupling of various bromoindoles.[11][12]

-

Inert Atmosphere: To a flame-dried reaction vessel, add 3-Bromo-1H-indole-4-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, commonly 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting product is purified by flash chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds, a linkage central to a vast number of pharmaceuticals.[13][14] Applying this reaction to 3-Bromo-1H-indole-4-carbonitrile allows for the introduction of primary or secondary amines at the C3 position, opening avenues to novel chemical matter with potential biological activity.

3.2.1 Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl bromide. The key difference is the subsequent step where the amine coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to facilitate the rate-limiting reductive elimination step.[15]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

3.2.2 Field-Proven Experimental Protocol

This protocol is based on modern standards for Buchwald-Hartwig aminations.[16]

-

Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) to a reaction vessel.

-

Reagent Addition: Add 3-Bromo-1H-indole-4-carbonitrile (1.0 eq) and the desired amine (1.2 eq).

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, 2-5 mol%).

-

Solvent and Heating: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane. Seal the vessel and heat to 80-110 °C for 6-24 hours.

-

Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, cool the mixture, quench carefully with water, and extract with an organic solvent like ethyl acetate. The product is isolated after standard washing, drying, and purification by column chromatography.

Section 4: Applications in Drug Discovery

The true value of 3-Bromo-1H-indole-4-carbonitrile is realized in its application as a scaffold for generating libraries of diverse molecules for biological screening. The indole nucleus is a cornerstone of many FDA-approved drugs, and its derivatives are heavily investigated as anticancer, anti-inflammatory, and neuroprotective agents.[12]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core that occupies the ATP-binding site of the enzyme. The C3-position is a key vector for introducing substituents that can form crucial hydrogen bonds or hydrophobic interactions to enhance potency and selectivity.

-

Anticancer Agents: The C3-arylated indoles synthesized via Suzuki coupling can be designed to mimic the structure of natural products like combretastatin, acting as tubulin polymerization inhibitors.

-

CNS-Active Agents: The introduction of basic amine functionalities via the Buchwald-Hartwig reaction can impart physicochemical properties (e.g., pKa, polarity) suitable for targeting receptors in the central nervous system.

-

Further Derivatization: The C4-nitrile group is not merely a placeholder. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each transformation dramatically altering the molecule's properties and potential biological interactions.

Section 5: Safety and Handling

As a professional in a research environment, adherence to safety protocols is non-negotiable. While specific toxicological data for 3-Bromo-1H-indole-4-carbonitrile is not thoroughly investigated, data from analogous bromo-indole compounds suggest the following precautions.[17][18]

-

Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-1H-indole-4-carbonitrile represents a confluence of strategic design and synthetic utility. Its well-defined reactive sites—the C3-bromine for cross-coupling and the C4-nitrile for subsequent functionalization—provide a robust and reliable platform for the generation of novel and diverse chemical entities. By mastering the synthesis and reactivity outlined in this guide, researchers and drug development professionals can effectively leverage this powerful building block to accelerate the discovery of new therapeutics and address pressing challenges in human health.

References

-

BIOSYNCE. (n.d.). 3-Bromo-1H-indole-4-carbonitrile CAS 1186663-64-8. Retrieved from [Link]

-

Somei, M., Wakida, Y., & Ohta, T. (1988). A Facile and Convenient Method for the Synthesis of 4-Substituted Indoles. Chemical and Pharmaceutical Bulletin, 36(3), 1162-1168. Available from: [Link]

-

Adams, R. E., Press, J. B., & Degan, E. G. (1992). Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization. Synthetic Communications, 21(5), 675-681. Available from: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

O'Brien, C. J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991. Available from: [Link]

-

Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(34), 7435-7441. Available from: [Link]

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]

-

Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(20), 4799. Available from: [Link]

-

Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

-

Klára, K., et al. (2021). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 26(16), 4983. Available from: [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Retrieved from [Link]

-

The Chemists' Cookbook. (2023). Suzuki Coupling. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromoindole. Retrieved from [Link]

-

Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Retrieved from [Link]

-

Agarwal, V., et al. (2021). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Nature Chemical Biology, 17, 945-952. Available from: [Link]

- CoLab. (n.d.). Synthesis of 4-Substituted Indoles from o-Nitrotoluenes.

-

Nakagawa, K., et al. (1990). Syntheses of 4-Amino-, 4-Hydroxy-, and 4-Nitro-1,3,4,5-tetrahydrobenz[cd]indoles and its Bromination. Chemical and Pharmaceutical Bulletin, 38(9), 2465-2471. Available from: [Link]

-

ResearchGate. (n.d.). Lipophilic indole mediated chemoselective α-monobromination of 1,3-dicarbonyl compounds. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2824. Available from: [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

-

YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

-

Gauze, G. F., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. Available from: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). How to do the bromination of indole to get 3 bromo indole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 3-FORMYL-1H-INDOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

3-Bromo-1H-indole-4-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-1H-indole-4-carbonitrile

Abstract

3-Bromo-1H-indole-4-carbonitrile is a key heterocyclic building block, pivotal in the landscape of organic synthesis and medicinal chemistry. Its unique substitution pattern—a reactive bromine at the C3 position and a cyano group at C4—renders it a versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2][3] The indole scaffold itself is a privileged structure in numerous biologically active compounds, and the targeted functionalization of this core allows for the fine-tuning of pharmacological properties.[2][3][4] This guide provides a comprehensive technical overview of the predominant synthetic pathway to 3-Bromo-1H-indole-4-carbonitrile, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 3-Bromo-1H-indole-4-carbonitrile can be approached from two primary strategic directions. A logical retrosynthetic analysis reveals these pathways, which are centered on either the late-stage functionalization of a pre-formed indole core or the construction of the indole ring from acyclic precursors already bearing the requisite substituents.

Caption: Retrosynthetic strategies for 3-Bromo-1H-indole-4-carbonitrile.

-

Strategy A (Late-Stage Bromination): This is the most direct and widely adopted approach. It leverages the intrinsic nucleophilicity of the indole ring, specifically at the C3 position, to introduce the bromine atom via electrophilic substitution onto a readily available 1H-indole-4-carbonitrile precursor.

-

Strategy B (Indole Ring Construction): This strategy involves established named reactions like the Fischer, Madelung, or Reissert indole syntheses.[5][6][7] It would necessitate a more complex, multi-step synthesis of a suitably substituted acyclic precursor, making it a less common choice for this specific target unless a highly substituted analog is desired.

This guide will focus on Strategy A, as it represents the most efficient and practical route.

Predominant Synthetic Pathway: Electrophilic Bromination of 1H-Indole-4-carbonitrile

The synthesis hinges on the high reactivity of the indole C3 position towards electrophiles. The lone pair of electrons on the nitrogen atom enhances the electron density of the pyrrole ring, making the C3 position significantly more nucleophilic than any position on the benzene ring.

Mechanism of Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic bromine species, typically generated in situ from a brominating agent like N-Bromosuccinimide (NBS), is attacked by the electron-rich C2-C3 double bond of the indole. This forms a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation at the C3 position by a weak base (such as the succinimide anion) restores the aromaticity of the indole ring, yielding the final product.

Caption: Key stages in the electrophilic bromination of the indole core.

Choice of Brominating Agent

The selection of the brominating agent is critical to ensure high yield and selectivity, minimizing the formation of di-brominated or other byproducts.

| Reagent | Formula | Reactivity | Selectivity (for C3) | Handling & Byproducts |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Moderate | High | Crystalline solid, easy to handle. Byproduct (succinimide) is often water-soluble, simplifying workup.[8] |

| Pyridinium Bromide Perbromide | C₅H₅NHBr₃ | Moderate | High | Solid reagent, less hazardous than liquid bromine.[6] |

| Elemental Bromine | Br₂ | High | Lower | Highly corrosive and toxic liquid. Prone to causing over-bromination and side reactions. |

Causality Behind Experimental Choices: NBS is overwhelmingly the preferred reagent for this transformation. Its solid nature and moderate reactivity allow for controlled, selective bromination at the C3 position. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to further enhance selectivity and prevent degradation of the sensitive indole ring. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used as they effectively dissolve the indole substrate and the reagent without participating in the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Bromo-1H-indole-4-carbonitrile. Researchers should always conduct their own risk assessment before beginning any chemical synthesis.

Caption: Step-by-step workflow for the synthesis and purification.

Materials:

-

1H-Indole-4-carbonitrile

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1H-indole-4-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the stirred solution in small portions over 15-20 minutes. Maintaining the temperature at 0 °C during the addition is crucial to control the reaction's exothermicity and selectivity.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is complete upon the disappearance of the starting material spot.

-

Workup: Once complete, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution to quench any unreacted NBS or bromine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, concentrate under vacuum, and dry to afford 3-Bromo-1H-indole-4-carbonitrile as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1186663-64-8 | [1][9] |

| Molecular Formula | C₉H₅BrN₂ | [9] |

| Molecular Weight | 221.05 g/mol | [9] |

| Appearance | Off-white to light brown solid (predicted) | - |

| ¹H NMR (Predicted) | δ ~11-12 (br s, 1H, N-H), ~7.5-8.0 (m, Ar-H), ~7.2-7.4 (m, Ar-H) | Inferred from[10] |

| Mass Spec (EI) | m/z 220/222 (M⁺, Br isotope pattern) | Inferred from[11] |

Conclusion

The synthesis of 3-Bromo-1H-indole-4-carbonitrile is most reliably and efficiently achieved through the direct electrophilic bromination of 1H-indole-4-carbonitrile. The use of N-Bromosuccinimide in a suitable aprotic solvent at controlled temperatures provides a high-yielding and selective pathway to this valuable synthetic intermediate. The protocol described herein is robust and scalable, providing researchers and drug development professionals with a dependable method to access this key molecular scaffold for further elaboration in the pursuit of novel chemical entities.

References

- 3-Bromo-1H-indole-4-carbonitrile CAS 1186663-64-8 - BIOSYNCE.

-

3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem. Available at: [Link]

- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.

-

Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC - NIH. Available at: [Link]

-

How to do the bromination of indole to get 3 bromo indole. ResearchGate. Available at: [Link]

-

indole-3-carbonitrile - Organic Syntheses Procedure. Available at: [Link]

-

3-Substituted indole: A review - International Journal of Chemical Studies. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. benchchem.com [benchchem.com]

- 9. 1186663-64-8 | 3-Bromo-1H-indole-4-carbonitrile - Moldb [moldb.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic and Synthetic Profile of 3-Bromo-1H-indole-4-carbonitrile: A Technical Guide for Medicinal Chemists and Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromo-1H-indole-4-carbonitrile, a key heterocyclic building block in contemporary drug discovery and organic synthesis. While direct experimental spectra for this specific compound are not widely published, this document leverages extensive data from structurally analogous compounds to provide a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven synthetic protocol for its preparation via electrophilic bromination of 4-cyanoindole is presented, alongside standardized methodologies for spectroscopic sample preparation and analysis. This guide is intended to serve as an essential resource for researchers, enabling confident synthesis, purification, and structural elucidation of this valuable indole derivative.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug design. The introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's steric and electronic profile, thereby modulating its biological activity, selectivity, and pharmacokinetic properties.

3-Bromo-1H-indole-4-carbonitrile, with its strategic placement of a bromine atom and a cyano group, presents a versatile platform for further chemical elaboration. The bromine at the C3 position is amenable to a wide range of cross-coupling reactions, while the nitrile group at the C4 position can be transformed into various other functional groups, such as amines, carboxylic acids, and tetrazoles. This multi-functional nature makes it a highly valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthesis of 3-Bromo-1H-indole-4-carbonitrile

The synthesis of 3-Bromo-1H-indole-4-carbonitrile can be efficiently achieved through the electrophilic bromination of the readily available starting material, 4-cyanoindole. The C3 position of the indole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, often leading to high regioselectivity and yield[1][2].

Proposed Synthetic Pathway

The logical synthetic route involves a direct electrophilic bromination of 4-cyanoindole.

Caption: Synthetic route to 3-Bromo-1H-indole-4-carbonitrile.

Detailed Experimental Protocol

Materials:

-

4-Cyanoindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanoindole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-Bromo-1H-indole-4-carbonitrile as a solid[3][4][5][6].

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 3-Bromo-1H-indole-4-carbonitrile, based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the cyano group and the bromine atom, as well as the inherent electronic structure of the indole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Bromo-1H-indole-4-carbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| NH (H1) | 8.5 - 9.0 | br s | - | The indole NH proton typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and participation in hydrogen bonding. |

| H2 | 7.6 - 7.8 | s | - | The C2 proton of 3-substituted indoles appears as a singlet. The presence of the adjacent bromine atom will likely cause a slight downfield shift compared to unsubstituted indole. |

| H5 | 7.4 - 7.6 | d | 7.5 - 8.5 | This proton is part of an aromatic system and will appear as a doublet due to coupling with H6. The electron-withdrawing cyano group at C4 will deshield this proton, shifting it downfield. |

| H6 | 7.2 - 7.4 | t | 7.5 - 8.5 | This proton will appear as a triplet due to coupling with both H5 and H7. |

| H7 | 7.7 - 7.9 | d | 7.5 - 8.5 | This proton will appear as a doublet due to coupling with H6. The deshielding effect of the adjacent cyano group will cause a significant downfield shift. |

Predicted in CDCl₃ as the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Bromo-1H-indole-4-carbonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 125 - 128 | The C2 carbon in 3-substituted indoles typically appears in this region[7][8]. |

| C3 | 95 - 100 | The direct attachment of the electronegative bromine atom will cause a significant upfield shift for this carbon[9]. |

| C3a | 128 - 132 | This is a quaternary carbon at the ring junction. |

| C4 | 108 - 112 | The carbon bearing the cyano group will be shifted upfield due to the sp-hybridization of the nitrile carbon. |

| C5 | 123 - 126 | Aromatic CH carbon. |

| C6 | 121 - 124 | Aromatic CH carbon. |

| C7 | 118 - 121 | Aromatic CH carbon. |

| C7a | 135 - 138 | This is a quaternary carbon at the ring junction, adjacent to the nitrogen atom. |

| CN | 115 - 118 | The nitrile carbon typically appears in this region of the spectrum[10]. |

Predicted in CDCl₃ as the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 3-Bromo-1H-indole-4-carbonitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H Stretch | 3400 - 3300 | Medium, Sharp | Characteristic stretching vibration of the indole N-H bond. |

| C≡N Stretch | 2230 - 2220 | Strong, Sharp | The nitrile group exhibits a strong and sharp absorption in this region. Conjugation with the aromatic ring typically lowers the frequency slightly[10][11][12]. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | Characteristic stretching vibrations of the carbon-carbon double bonds within the indole ring. |

| C-Br Stretch | 650 - 550 | Medium to Strong | The carbon-bromine stretching vibration appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-Bromo-1H-indole-4-carbonitrile, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-1H-indole-4-carbonitrile

| Ion | Predicted m/z | Rationale for Prediction |

| [M]⁺ | 220/222 | The molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units, due to the ⁷⁹Br and ⁸¹Br isotopes. |

| [M-Br]⁺ | 141 | Loss of the bromine radical is a likely fragmentation pathway. |

| [M-HCN]⁺ | 193/195 | Loss of a neutral hydrogen cyanide molecule from the molecular ion. |

| [M-Br-HCN]⁺ | 114 | Subsequent loss of HCN from the [M-Br]⁺ fragment. |

Experimental Workflows and Protocols

General Protocol for NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.

Caption: Workflow for preparing an NMR sample.

For quantitative NMR, an internal standard of known concentration should be added. Ensure the deuterated solvent is of high purity to avoid interfering signals[13][14][15][16].

General Protocol for FT-IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid samples.

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Cyanoindole | 16136-52-0 [chemicalbook.com]

- 13. Synthesis of 4-Cyanoindole Nucleosides, 4-Cyanoindole-2'-Deoxyribonucleoside-5'-Triphosphate (4CIN-TP), and Enzymatic Incorporation of 4CIN-TP into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. 4-Cyanoindole | C9H6N2 | CID 3817602 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Elucidation of 3-Bromo-1H-indole-4-carbonitrile and its Congeners

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of bromo-substituted indolecarbonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry. While an experimental crystal structure for 3-Bromo-1H-indole-4-carbonitrile is not publicly available at the time of this publication, this guide offers an in-depth examination of a closely related isomer, 2-(4-Bromo-1H-indol-3-yl)acetonitrile, for which crystallographic data has been reported. Through a detailed exploration of its synthesis, crystallization, and single-crystal X-ray diffraction analysis, we elucidate the key structural features and intermolecular interactions that govern the solid-state architecture of this molecular class. Furthermore, we present a validated synthesis protocol for a related bromo-indolecarbonitrile isomer and discuss the prospective applications of these compounds in drug discovery, underscored by the established pharmacological importance of the indole scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of the structure-property relationships of functionalized indoles.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal scaffold for the design of biologically active molecules.[2] The introduction of substituents, such as halogens and cyano groups, onto the indole core can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[3]

Bromo-substituted indoles, in particular, serve as versatile intermediates in organic synthesis, enabling further functionalization through cross-coupling reactions.[4] The nitrile group, an isostere for various functional groups, can act as a hydrogen bond acceptor and contribute to the polar interactions critical for drug-receptor binding.[5] Consequently, compounds integrating both bromo and cyano functionalities on an indole framework, such as 3-Bromo-1H-indole-4-carbonitrile, represent a promising, yet underexplored, area of chemical space for the development of novel therapeutics.

This guide aims to provide a robust framework for understanding the solid-state properties of this compound class, with a specific focus on the determination and interpretation of their crystal structures.

Synthesis and Crystallization of Bromo-Indolecarbonitriles

The synthesis of functionalized indoles can be achieved through a variety of established and novel synthetic routes. For the bromo- and cyano-substituted indole core, a common strategy involves the late-stage introduction of one or both of these functional groups onto a pre-formed indole ring.

A Representative Synthesis of a Bromo-Indolecarbonitrile Isomer

While a specific, peer-reviewed synthesis for 3-Bromo-1H-indole-4-carbonitrile is not extensively documented, a reliable protocol for the synthesis of its isomer, 4-Bromo-1H-indole-3-carbonitrile, has been reported. This multi-step synthesis provides a practical example of the chemical transformations required to produce this class of compounds.

Experimental Protocol: Synthesis of 4-Bromo-1H-indole-3-carbonitrile

-

Step 1: N-Sulfonylation of 4-Bromoindole. To a solution of 4-bromoindole (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, add chlorosulfonylisocyanate (1.05 equivalents) dropwise at 0 °C. The reaction mixture is stirred at this temperature for approximately 2 hours.

-

Step 2: In-situ Cyanation. Triethylamine (1.05 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Step 3: Work-up and Purification. The reaction is quenched by pouring it into an ice/water mixture. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield 4-bromo-1H-indole-3-carbonitrile as a solid.

The following diagram illustrates the workflow for the synthesis and purification of 4-Bromo-1H-indole-3-carbonitrile.

Caption: Workflow for the synthesis of 4-Bromo-1H-indole-3-carbonitrile.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for crystal structure determination. The method of crystallization can significantly impact crystal morphology and quality. For many organic molecules, slow evaporation of a saturated solution is an effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation of Saturated Solution: Gently warm the solution to ensure complete dissolution.

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Crystal Structure Analysis: A Case Study of 2-(4-Bromo-1H-indol-3-yl)acetonitrile

In the absence of a published crystal structure for 3-Bromo-1H-indole-4-carbonitrile, we present a detailed analysis of the crystal structure of its isomer, 2-(4-Bromo-1H-indol-3-yl)acetonitrile, as a representative example.[6] This analysis provides valuable insights into the likely structural characteristics of the target compound.

Crystallographic Data

The crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile was determined by single-crystal X-ray diffraction.[6] A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₀H₇BrN₂ |

| Formula Weight | 235.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (°) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor (%) | 7.3 |

Table 1: Crystallographic data for 2-(4-Bromo-1H-indol-3-yl)acetonitrile.[6]

Molecular Geometry

The molecular structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile reveals that the indole ring system is essentially planar.[6] However, the atoms of the acetonitrile group are displaced from this plane.[6] This deviation from planarity is a common feature in substituted indoles and can influence the molecule's overall shape and how it packs in the crystal lattice.

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 2-(4-Bromo-1H-indol-3-yl)acetonitrile is primarily governed by intermolecular hydrogen bonds.[6] Specifically, N—H···N hydrogen bonds link adjacent molecules into chains along the[7] direction.[6] These hydrogen bonding interactions are crucial in dictating the overall three-dimensional architecture of the crystal.

In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking and halogen bonding, can play a significant role in the crystal packing of bromo-indole derivatives.[2][8] While not explicitly detailed for this particular isomer, these interactions are commonly observed in related structures and contribute to the stability of the crystal lattice.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the indole ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. For 3-Bromo-1H-indole-4-carbonitrile, key absorptions would be expected for the N-H stretch of the indole and the C≡N stretch of the nitrile group.[9]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.[9]

Applications in Drug Discovery

The indole nucleus is a cornerstone of modern medicinal chemistry, with indole-containing drugs approved for a wide range of therapeutic indications.[10] The structural and electronic diversity of indole derivatives allows for the fine-tuning of their pharmacological profiles.

-

Kinase Inhibition: Many kinase inhibitors feature an indole scaffold, which can effectively target the ATP-binding site of these enzymes.[4] The development of novel indolecarbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer therapy has recently been reported.

-

Anticancer Agents: Indole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[1]

-

Antimicrobial and Antiviral Agents: The indole scaffold is also present in numerous compounds with antimicrobial and antiviral properties.

The unique substitution pattern of 3-Bromo-1H-indole-4-carbonitrile makes it an attractive candidate for further investigation in these and other therapeutic areas. The bromine atom provides a handle for further synthetic elaboration, while the cyano group can participate in key binding interactions with biological targets.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural chemistry of bromo-substituted indolecarbonitriles, using 2-(4-Bromo-1H-indol-3-yl)acetonitrile as a representative example due to the current lack of a published crystal structure for 3-Bromo-1H-indole-4-carbonitrile. The detailed analysis of its molecular geometry and supramolecular assembly highlights the importance of hydrogen bonding and other non-covalent interactions in defining the solid-state architecture of this class of compounds.

Future work should focus on the successful synthesis and crystallization of 3-Bromo-1H-indole-4-carbonitrile to enable its definitive structural characterization by single-crystal X-ray diffraction. In the absence of experimental data, computational methods for crystal structure prediction could provide valuable insights into its likely packing motifs and polymorphic landscape.[2] A thorough investigation of its biological activity is also warranted to explore its potential as a novel therapeutic agent.

References

-

BIOSYNCE. (n.d.). 3-Bromo-1H-indole-4-carbonitrile CAS 1186663-64-8. Retrieved from [Link]

- Umadevi, M., Yamuna, R., & Mohanakrishnan, A. K. (2015). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide.

- Palani, K., et al. (2006). 3-Bromomethyl-1-phenylsulfonyl-1H-indole-2-carbonitrile.

-

PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]

-

Universal Biologicals. (n.d.). 3-Bromo-1H-indole-4-carbonitrile. Retrieved from [Link]

- Mao, Q.-X., Zhang, C.-G., & Li, J.-F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(2), o451.

- Nakagawa, K., et al. (2013).

- Savithri, M. P., et al. (2015). Crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile.

- Savithri, M. P., et al. (2015). Crystal structure of 3'-(1H-indole-3-carbon-yl)-1'-methyl-2-oxo-4'-(4-oxo-4H-chromen-3-yl)spiro-[indoline-3,2'-pyrrolidine]-3'-carbo-nitrile.

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

- Mondal, N., Kumari, V., Ali, D., & Choudhury, L. H. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry.

- Wang, N., Guo, Y.-F., Ma, J.-Y., Liu, M.-M., & Qu, Y.-L. (2023). Crystal structure of 3-((4-bromophenyl)thio)-1H-indole, C14H10BrNS. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1151-1153.

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

- Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.

- Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231.

- Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynce.com [biosynce.com]

- 5. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Bromo-1H-indole-4-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-Bromo-1H-indole-4-carbonitrile, a key intermediate in organic synthesis and drug discovery.[1] موجهة للباحثين والعلماء والمتخصصين في تطوير الأدوية، تقدم هذه الوثيقة فهماً عميقاً لمبادئ الذوبانية، والمنهجيات التجريبية، والنهج التنبؤية الحاسوبية.

The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous and organic solvent solubility is a cornerstone for success.[2][3] Solubility dictates the feasibility of formulation, impacts bioavailability, and influences the ease of purification and handling during synthesis. For a molecule like 3-Bromo-1H-indole-4-carbonitrile, understanding its solubility profile is paramount for its effective use as a building block in the synthesis of biologically active compounds. Early assessment of solubility can save significant time and resources by identifying potential liabilities and guiding the selection of appropriate solvent systems for various stages of research and development.[3]

Theoretical Framework: The Science of Dissolution

At its core, solubility is the thermodynamic equilibrium between a solute in its solid state and its dissolved form in a solvent.[2] This equilibrium is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[4][5] The dissolution process can be conceptualized as a three-step process:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid solute.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of the solution determines whether the process is endothermic or exothermic. The interplay of enthalpy and entropy changes dictates the Gibbs free energy of dissolution and, consequently, the solubility.

Hansen Solubility Parameters (HSP): A Predictive Tool

A powerful framework for predicting solubility is the Hansen Solubility Parameters (HSP), which deconstructs the total cohesive energy of a substance into three components:[5][6][7]

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[5][8] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher solubility.[8]

Caption: Key factors influencing the solubility of a compound.

Physicochemical Properties of 3-Bromo-1H-indole-4-carbonitrile

| Property | Value/Information | Source |

| Molecular Formula | C₉H₅BrN₂ | Inferred from structure |

| Molecular Weight | 221.06 g/mol | Inferred from structure |

| Structure | Indole ring with a bromine at position 3 and a nitrile group at position 4. | N/A |

| Predicted Properties | The presence of the polar nitrile group and the hydrogen-bonding capable N-H group suggests potential solubility in polar aprotic and protic solvents. The aromatic indole core and the bromine atom contribute to its lipophilicity, suggesting some solubility in nonpolar organic solvents. | Chemical intuition |

| Related Compounds | 3-Bromo-1H-indole[9], 4-Bromo-1H-indole[10], and other indole derivatives[11] show varied solubility in organic solvents depending on their substituents. The electronic properties of indole derivatives are sensitive to the solvent environment.[11][12] | [9][10][11][12] |

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The following section outlines a robust protocol for measuring the thermodynamic solubility of 3-Bromo-1H-indole-4-carbonitrile.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a reliable technique for determining thermodynamic solubility.[13] It involves equilibrating an excess of the solid compound with the solvent of choice and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of 3-Bromo-1H-indole-4-carbonitrile to a series of vials, each containing a different organic solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Kinetic Solubility Assays for High-Throughput Screening

For early-stage drug discovery, kinetic solubility assays offer a higher throughput alternative to the shake-flask method.[3][14] These methods measure the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[3][15] While not providing true thermodynamic solubility, kinetic solubility is valuable for ranking compounds and identifying potential issues early on.[3] Nephelometry, which measures light scattering from precipitated particles, is a common detection method for these assays.[14][16]

Predictive Approaches: In Silico Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.[2][17] These methods, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict solubility in various solvents.[17][18] Machine learning algorithms, such as lightGBM, have shown promising accuracy in predicting the solubility of small molecules in organic solvents.[17][18][19][20] These models are trained on large datasets of experimental solubility data and can be used to screen virtual compounds or prioritize experimental work.

Other physics-based models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can also predict solubility from first principles.[17]

Caption: The interplay between in-silico prediction and experimental validation of solubility.

Conclusion and Future Perspectives

While specific experimental data for the solubility of 3-Bromo-1H-indole-4-carbonitrile in various organic solvents is currently lacking, this guide provides a robust framework for its determination and prediction. A combination of theoretical understanding, guided by principles like Hansen Solubility Parameters, and rigorous experimental measurement using techniques such as the shake-flask method, is essential for accurately characterizing this compound. Furthermore, the application of in-silico predictive models can accelerate the selection of suitable solvent systems for synthesis, purification, and formulation. As this molecule and its derivatives continue to be explored in drug discovery, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

- OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

BIOSYNCE. (n.d.). 3-Bromo-1H-indole-4-carbonitrile CAS 1186663-64-8. Retrieved from [Link]

-

American Chemical Society. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Retrieved from [Link]

-

Universal Biologicals. (n.d.). 3-Bromo-1H-indole-4-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and Solvent Effect of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in 14 Pure Solvents from 278.15 to 323.15 K. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. rheolution.com [rheolution.com]

- 17. d-nb.info [d-nb.info]

- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

The Strategic Intermediate: A Technical Guide to 3-Bromo-1H-indole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold," a recurring motif in molecules demonstrating significant biological activity.[2] Within this vital class of compounds, 3-Bromo-1H-indole-4-carbonitrile emerges as a strategic intermediate, offering a synthetically tractable platform for the development of novel therapeutics. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and potential applications in drug discovery.

CAS Number: 1186663-64-8[3]

Molecular Formula: C₉H₅BrN₂[3]

Molecular Weight: 221.05 g/mol [3]

The strategic placement of a bromine atom at the 3-position and a nitrile group at the 4-position of the indole ring provides medicinal chemists with two distinct and reactive handles for molecular elaboration. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.[2] Concurrently, the carbonitrile group can be transformed into various functional groups, including amines, amides, and carboxylic acids, further expanding the accessible chemical space.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Bromo-1H-indole-4-carbonitrile is essential for its effective use in synthesis and formulation. The data presented below has been aggregated from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 1186663-64-8 | [3] |

| Molecular Formula | C₉H₅BrN₂ | [3] |

| Molecular Weight | 221.05 g/mol | [3] |

| Boiling Point | 405.9 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Flash Point | 199.3 ± 23.2 °C | [4] |

| Index of Refraction | 1.727 | [4] |

Synthesis and Mechanistic Insights

Conceptual Synthetic Workflow

The proposed synthesis involves a two-step process starting from a commercially available indole derivative. This approach is designed to be efficient and scalable for laboratory settings.

Caption: Conceptual workflow for the synthesis of 3-Bromo-1H-indole-4-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the bromination of indoles.[5] Researchers should conduct their own optimization and safety assessments.

Objective: To synthesize 3-Bromo-1H-indole-4-carbonitrile from 1H-indole-4-carbonitrile.

Materials:

-

1H-indole-4-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1H-indole-4-carbonitrile (1 equivalent) in anhydrous THF or DMF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective source of electrophilic bromine, which is crucial for achieving monobromination at the electron-rich C3 position of the indole ring without significant side reactions.

-

Inert Solvent: Anhydrous THF or DMF are used to dissolve the starting materials and provide a non-reactive medium for the reaction.

-

Low Temperature: Performing the reaction at 0 °C helps to control the reactivity of the brominating agent and minimize the formation of over-brominated byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The 3-bromo-1H-indole-4-carbonitrile scaffold is a valuable building block for the synthesis of compounds targeting a range of biological pathways. While specific examples for this exact molecule are not prevalent in publicly accessible literature, the broader class of substituted indole-carbonitriles has shown significant promise in several therapeutic areas.